2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)
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Overview
Description
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) is a chemical compound with the molecular formula C8H12N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) typically involves the reaction of 2-aminothiazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Thiazolecarboxylic acid,5-amino-: Similar in structure but without the butyl ester group, leading to different chemical and biological properties.
The uniqueness of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
butyl 5-amino-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-12-8(11)7-10-5-6(9)13-7/h5H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSHEIVUVFMIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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